4-(Acridin-9-yl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
4-(Acridin-9-yl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is a complex organic compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their wide range of applications in medicinal chemistry, including antibacterial, antimalarial, antitumor, and antiviral activities
Preparation Methods
The synthesis of 4-(Acridin-9-yl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one typically involves multi-step organic reactions. One common method includes the condensation of acridine derivatives with pyrazole derivatives under specific reaction conditions. The process may involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product . Industrial production methods often scale up these reactions, optimizing for yield and purity while ensuring cost-effectiveness and environmental safety.
Chemical Reactions Analysis
4-(Acridin-9-yl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Scientific Research Applications
4-(Acridin-9-yl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interaction with biological molecules makes it useful in biochemical assays and studies.
Mechanism of Action
The mechanism of action of 4-(Acridin-9-yl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one involves its interaction with molecular targets such as DNA and enzymes. Acridine derivatives are known to intercalate into DNA, disrupting its function and leading to cell death. This property is exploited in anticancer therapies. Additionally, the compound may inhibit specific enzymes, affecting various biochemical pathways .
Comparison with Similar Compounds
4-(Acridin-9-yl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one can be compared with other acridine derivatives such as:
9-Aminoacridine: Known for its antibacterial and antimalarial properties.
Acridine Orange: Used as a nucleic acid-selective fluorescent cationic dye.
Acriflavine: An antiseptic agent with applications in wound treatment.
These compounds share similar structural features but differ in their specific applications and mechanisms of action, highlighting the unique properties of 4-(Acridin-9-yl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.
Properties
CAS No. |
90878-34-5 |
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Molecular Formula |
C23H17N3O |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
4-acridin-9-yl-5-methyl-2-phenyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C23H17N3O/c1-15-21(23(27)26(25-15)16-9-3-2-4-10-16)22-17-11-5-7-13-19(17)24-20-14-8-6-12-18(20)22/h2-14,21H,1H3 |
InChI Key |
KRHKOBFWNUMYEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C1C2=C3C=CC=CC3=NC4=CC=CC=C42)C5=CC=CC=C5 |
Origin of Product |
United States |
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